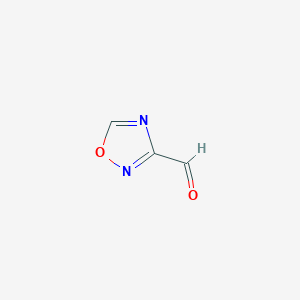

1,2,4-Oxadiazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2/c6-1-3-4-2-7-5-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEMMDRNQSCVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 1,2,4 Oxadiazole 3 Carbaldehyde

Reactions at the Aldehyde Functionality (C3-Carbaldehyde)

The aldehyde group attached to the C3 position of the 1,2,4-oxadiazole (B8745197) ring is an electrophilic center, readily undergoing transformations typical of aromatic aldehydes. These reactions provide access to a wide array of derivatives with potential applications in various fields of chemical and pharmaceutical research.

Oxidation Reactions to Carboxylic Acids

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O). The reaction conditions for such oxidations are typically well-established in organic synthesis.

Table 1: Representative Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature. |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent). |

| Sodium Chlorite (NaClO₂) | In the presence of a chlorine scavenger like 2-methyl-2-butene. |

While specific documented examples for the oxidation of 1,2,4-oxadiazole-3-carbaldehyde are not abundant in readily available literature, the general principles of aldehyde oxidation are directly applicable.

Reduction Reactions to Alcohols and Methyl Groups

The reduction of the aldehyde functionality in this compound provides access to the corresponding primary alcohol, (1,2,4-oxadiazol-3-yl)methanol, a useful intermediate for further functionalization. More strenuous reduction conditions can lead to the complete reduction of the aldehyde to a methyl group, yielding a 3-methyl-1,2,4-oxadiazole derivative.

Standard reducing agents for the conversion of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its compatibility with a wider range of functional groups.

For the complete reduction of the aldehyde to a methyl group, common methods include the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). The choice between these methods would depend on the stability of the 1,2,4-oxadiazole ring to the respective reaction conditions.

Table 2: Common Reducing Agents for Aldehyde Transformations

| Transformation | Reagent(s) | Product |

| Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (1,2,4-Oxadiazol-3-yl)methanol |

| Aldehyde to Methyl Group | Hydrazine (B178648), Potassium Hydroxide (B78521) (Wolff-Kishner) | 3-Methyl-1,2,4-oxadiazole |

| Aldehyde to Methyl Group | Zinc Amalgam, Hydrochloric Acid (Clemmensen) | 3-Methyl-1,2,4-oxadiazole |

The synthesis of (5-methyl-1,2,4-oxadiazol-3-yl)methanol (B1283704) has been reported, indicating the successful reduction of a related oxadiazole carboxylate, a transformation that is mechanistically similar to the reduction of the corresponding aldehyde. chemicalbook.com

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the C3-carbaldehyde is a prime target for a variety of nucleophiles, leading to a range of addition and condensation products. These reactions are instrumental in building molecular complexity and introducing new functional groups.

This compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. lumenlearning.com The resulting imines can be valuable intermediates themselves or can be further reduced to secondary amines.

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, this compound oxime. wikipedia.org Oximes are crystalline solids and are often used for the purification and characterization of aldehydes. They can also serve as precursors for other functional groups. The formation of the constitutional isomer, 1,2,4-oxadiazole-5-carbaldehyde (B13152775) oxime, has been documented, supporting the feasibility of this reaction. chemsynthesis.com

Table 3: Imine and Oxime Formation from this compound

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), often with removal of water. |

| Hydroxylamine (NH₂OH) | Oxime | Aqueous ethanol, often with a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize HCl from hydroxylamine hydrochloride. |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org this compound is expected to readily participate in Knoevenagel condensations with various active methylene compounds such as malonic acid, diethyl malonate, or malononitrile. alfa-chemistry.commdpi.com These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.org The products are α,β-unsaturated compounds, which are versatile intermediates in organic synthesis. organic-chemistry.org

Table 4: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Expected Product |

| Malonic Acid | Pyridine/Piperidine | (E)-3-(1,2,4-Oxadiazol-3-yl)acrylic acid (after decarboxylation) |

| Diethyl Malonate | Piperidine | Diethyl 2-(1,2,4-oxadiazol-3-ylmethylene)malonate |

| Malononitrile | Piperidine | 2-(1,2,4-Oxadiazol-3-ylmethylene)malononitrile |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes. masterorganicchemistry.comlibretexts.org In the Wittig reaction, a phosphorus ylide reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides better E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is more easily removed. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org

This compound can be converted into a variety of 3-vinyl-1,2,4-oxadiazole derivatives using these methods. The nature of the substituent on the resulting double bond is determined by the structure of the ylide or phosphonate reagent used. The intramolecular aza-Wittig reaction has been utilized in the synthesis of bis-1,2,4-oxadiazole derivatives, highlighting the utility of Wittig-type chemistry in this heterocyclic system. arkat-usa.org

Table 5: Olefination Reactions of this compound

| Reaction | Reagent | Product | Key Features |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 3-(Alkenyl)-1,2,4-oxadiazole | Stereoselectivity depends on ylide stability. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)₂P(O)CH⁻R) | 3-(Alkenyl)-1,2,4-oxadiazole | Generally E-selective; water-soluble byproduct. wikipedia.orgnrochemistry.com |

Organometallic Reactions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily react with the electrophilic carbon of the carbaldehyde group in this compound. masterorganicchemistry.com This reaction is a fundamental method for forming new carbon-carbon bonds. wikipedia.org

The general reaction involves the nucleophilic addition of the organometallic reagent (R-M, where R is an alkyl or aryl group and M is MgX or Li) to the carbonyl carbon of the aldehyde. This addition leads to the formation of a secondary alcohol upon subsequent acidic workup. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a 1-(1,2,4-oxadiazol-3-yl)ethanol.

The regioselectivity of these reactions is high, with the organometallic reagent preferentially attacking the aldehyde carbonyl over the C3 or C5 positions of the oxadiazole ring under standard conditions. researchgate.net This is because the aldehyde is a more reactive electrophile. However, the specific reaction conditions and the nature of the substituents on both the organometallic reagent and the oxadiazole ring can influence the outcome.

Table 1: Examples of Organometallic Reactions with this compound

| Organometallic Reagent | Product | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(1,2,4-Oxadiazol-3-yl)ethanol | Grignard Addition |

| Phenyllithium (C₆H₅Li) | Phenyl(1,2,4-oxadiazol-3-yl)methanol | Organolithium Addition |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(1,2,4-Oxadiazol-3-yl)propan-1-ol | Grignard Addition |

Reactivity of the 1,2,4-Oxadiazole Ring System in the Presence of a C3-Carbaldehyde

The presence of a carbaldehyde group at the C3 position influences the reactivity of the 1,2,4-oxadiazole ring. This electron-withdrawing group can affect the electrophilicity and nucleophilicity of the ring atoms.

Nucleophilic Attack at C5 (Electrophilic Sites)

The C5 position of the 1,2,4-oxadiazole ring is the most electrophilic site due to the electron-withdrawing effects of the adjacent oxygen (O1) and nitrogen (N4) atoms. psu.edunih.gov This makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present at this position. psu.edu The presence of the C3-carbaldehyde can further enhance the electrophilicity of the C5 position.

Common nucleophiles that can attack the C5 position include amines, alkoxides, and thiolates. For instance, reaction with a primary amine could lead to the substitution of a leaving group at C5 to form a 5-amino-1,2,4-oxadiazole (B13162853) derivative.

Ring-Opening and Rearrangement Pathways

The 1,2,4-oxadiazole ring is known for its tendency to undergo ring-opening and rearrangement reactions, a consequence of its relatively low aromaticity and the labile O-N bond. psu.eduresearchgate.netosi.lv These transformations often lead to the formation of other more stable heterocyclic systems. researchgate.netosi.lv

The Boulton–Katritzky rearrangement is a well-studied thermal or base-catalyzed isomerization of 1,2,4-oxadiazoles. chim.itacs.org This rearrangement involves an intramolecular nucleophilic substitution where a nucleophilic atom in a three-atom side chain at the C3 position attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond. psu.educhim.it

In the context of this compound, the aldehyde group itself does not directly participate as the nucleophilic center in a classic BKR. However, derivatives of the carbaldehyde, such as hydrazones, can undergo this rearrangement. For example, the Z-phenylhydrazone of a 3-acyl-1,2,4-oxadiazole can rearrange to form a 1,2,3-triazole. chim.it Similarly, N-(1,2,4-oxadiazol-3-yl)-hydrazones can yield 1,2,4-triazoles. chim.it

Table 2: Boulton–Katritzky Rearrangement Examples

| Starting Material Derivative | Side Chain Sequence | Rearranged Product |

|---|---|---|

| Hydrazone of 3-acyl-1,2,4-oxadiazole | CNN | 1,2,3-Triazole chim.it |

| N-1,2,4-oxadiazol-3-yl-hydrazone | NNC or NCN | 1,2,4-Triazole chim.it |

| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | NCC or CNC | Imidazole chim.it |

The Migration – Nucleophilic Attack – Cyclization (MNAC) pathway is another significant rearrangement reaction of 1,2,4-oxadiazoles. researchgate.netosi.lv This process often follows an initial Boulton–Katritzky rearrangement. The MNAC mechanism involves the migration of a group, followed by a nucleophilic attack and subsequent cyclization to form a new heterocyclic ring.

While specific examples directly involving this compound are not extensively detailed in the provided context, the principles of MNAC would apply to its derivatives. The nature of the substituent formed from the carbaldehyde would dictate the feasibility and outcome of the MNAC pathway.

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC)

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a well-established pathway for the transformation of heterocyclic systems. wikipedia.orgmdpi.com In the context of 1,2,4-oxadiazoles, this reaction cascade is initiated by the nucleophilic attack at an electrophilic carbon atom of the ring, leading to the cleavage of the weak N-O bond and subsequent recyclization to form a new heterocyclic scaffold.

While specific studies on this compound are not extensively documented, the reactivity of analogous 3-substituted and 3-acyl-1,2,4-oxadiazoles provides significant insights. The C5 position is generally the most electrophilic site in the 1,2,4-oxadiazole ring and, therefore, the primary target for nucleophilic attack. chim.it However, the nature of the substituent at C3 can modulate this reactivity.

For instance, the reaction of various 1,2,4-oxadiazoles with hydrazine has been shown to proceed via a reductive ANRORC pathway to yield 3-amino-1,2,4-triazoles. nih.gov This transformation involves the initial addition of hydrazine to the C5 position of the 1,2,4-oxadiazole, followed by ring opening, closure, and a final reduction step. The general applicability of this ANRORC reactivity has been demonstrated even in the absence of strongly electron-withdrawing groups at the C5 position. nih.gov

In the case of 3-ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazoles, nucleophilic attack of hydroxylamine at the C5 position initiates an ANRORC-type rearrangement, leading to the formation of 5-hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-ones in high yields under mild conditions. researchgate.net

A similar ANRORC-like rearrangement has been observed in polyfluoroaryl-1,2,4-oxadiazoles, where nucleophilic attack occurs at the C5 position, leading to ring opening and subsequent formation of indazole compounds. chim.it It has also been reported that 3-chloro-1,2,4-oxadiazoles can undergo ANRORC-type rearrangements due to the electrophilic nature of the C5 position. chim.it

Based on these findings for analogous compounds, it is plausible that this compound would undergo ANRORC reactions with suitable nucleophiles. The electron-withdrawing aldehyde group at C3 would likely enhance the electrophilicity of the C5 position, facilitating the initial nucleophilic attack.

Table 1: Examples of ANRORC Reactions in 1,2,4-Oxadiazole Derivatives

| Starting Material | Nucleophile | Product | Reference |

| Various 1,2,4-oxadiazoles | Hydrazine | 3-Amino-1,2,4-triazoles | nih.gov |

| 3-Ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazoles | Hydroxylamine | 5-Hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-ones | researchgate.net |

| Polyfluoroaryl-1,2,4-oxadiazoles | Hydrazine/Methylhydrazine | Indazole derivatives | chim.it |

| 3-Chloro-1,2,4-oxadiazoles | Allylamine | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine derivatives | chim.it |

Photochemical Rearrangements

The photochemical reactivity of 1,2,4-oxadiazoles is a well-documented area of study, characterized by rearrangements that lead to various other heterocyclic systems. chim.itnih.gov These transformations are typically initiated by the photo-induced cleavage of the weak O-N bond. chim.it The presence of the carbaldehyde group at the C3 position is expected to influence the photochemical behavior of this compound.

Studies on various 1,2,4-oxadiazole derivatives have revealed several key photochemical rearrangement pathways:

Ring Contraction-Ring Expansion (RCRE) Route: Irradiation of 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles through a process named the ring contraction-ring expansion (RCRE) route. chim.it This pathway involves the initial cleavage of the O-N bond, followed by a series of skeletal rearrangements.

Internal-Cyclization Isomerization (ICI) Route: Another observed photochemical rearrangement is the internal-cyclization isomerization (ICI) route, which can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Formation of Open-Chain Products: In some cases, irradiation of 1,2,4-oxadiazoles can result in the formation of open-chain products, particularly in the presence of nucleophilic solvents. chim.it

The specific outcome of the photochemical reaction is highly dependent on the substitution pattern of the 1,2,4-oxadiazole ring and the reaction conditions, such as the solvent and the presence of sensitizers. For 3-acyl-1,2,4-oxadiazoles, the hydrazones have been shown to undergo thermal Boulton-Katritzky rearrangement to form 1,2,3-triazoles, highlighting the diverse reactivity of these systems. chim.it

Table 2: Photochemical Rearrangements of 1,2,4-Oxadiazole Derivatives

| Starting Material | Reaction Type | Product(s) | Reference |

| 3-Amino-1,2,4-oxadiazoles | RCRE | 1,3,4-Oxadiazoles | chim.it |

| 1,2,4-Oxadiazole derivative | ICI | Regioisomeric 1,2,4-oxadiazole | chim.it |

| 3,5-Diphenyl-1,2,4-oxadiazole | Photolysis in nucleophilic solvent | Open-chain products | chim.it |

| Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole | Thermal Rearrangement | 1,2,3-Triazole derivative | chim.it |

Stability and Degradation Mechanisms

The stability of the 1,2,4-oxadiazole ring is a critical factor in its application, particularly in medicinal chemistry where it is often used as a bioisostere for ester and amide functionalities to improve metabolic stability. scirp.org However, the ring is susceptible to degradation under certain conditions, primarily due to the inherent weakness of the N-O bond and the electrophilic nature of the ring carbons. chim.it

A detailed study on the stability of a 1,2,4-oxadiazole derivative, BMS-708163, provides a valuable model for understanding the degradation of this heterocyclic system. The study revealed that the stability of the 1,2,4-oxadiazole ring is highly dependent on the pH. The compound exhibited maximum stability in the pH range of 3-5.

Degradation under Acidic Conditions:

At low pH, the degradation rate increases. The proposed mechanism involves the protonation of the N-4 atom of the 1,2,4-oxadiazole ring. This protonation activates the C5-methine carbon, making it more susceptible to nucleophilic attack. Subsequent ring opening leads to the formation of an aryl nitrile degradation product.

Degradation under Basic Conditions:

At high pH, the degradation rate also increases. The mechanism involves the nucleophilic attack on the C5-methine carbon, which generates an anion on the N-4 atom. In the presence of a proton donor, such as water, this anion is protonated, facilitating the opening of the ring to yield the same aryl nitrile degradation product as observed under acidic conditions.

Influence of Substituents:

The presence of electron-withdrawing groups on the 1,2,4-oxadiazole ring can influence its stability. While these groups can enhance the electrophilicity of the ring carbons, making them more prone to nucleophilic attack, they are often incorporated to achieve specific biological activities. Computational studies have also been employed to investigate the relative stabilities of different oxadiazole isomers, with 1,3,4-oxadiazole (B1194373) generally being more stable than 1,2,4-oxadiazole.

For this compound, the strong electron-withdrawing nature of the aldehyde group at the C3 position would likely impact its stability profile in a manner consistent with the observations for other derivatives with electron-withdrawing substituents. It is expected to be susceptible to both acidic and basic hydrolysis, leading to the cleavage of the oxadiazole ring.

Table 3: Summary of Stability and Degradation of a 1,2,4-Oxadiazole Derivative (BMS-708163)

| Condition | Observation | Proposed Mechanism | Reference |

| pH 3-5 | Maximum stability | - | |

| Low pH | Increased degradation | Protonation of N-4, nucleophilic attack at C5, ring opening | |

| High pH | Increased degradation | Nucleophilic attack at C5, formation of N-4 anion, protonation, ring opening | |

| Aprotic solvent (e.g., dry acetonitrile) | Stable | Absence of a proton donor prevents ring opening after initial nucleophilic attack |

Spectroscopic and Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, and advanced NMR techniques offer deeper insights into the structure and dynamics of 1,2,4-oxadiazole-3-carbaldehyde.

While standard one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aldehyde proton and the proton at the 5-position of the oxadiazole ring, if present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is instrumental in assigning the carbon signals for the aldehyde group and the C5 of the oxadiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical technique for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would be between the aldehyde proton and the C3 and C5 carbons of the oxadiazole ring, as well as between the H5 proton and the C3 and C5 carbons. These correlations definitively establish the connectivity of the aldehyde group to the C3 position of the 1,2,4-oxadiazole (B8745197) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. For a simple molecule like this compound, NOESY might be used to probe for through-space interactions that could indicate preferred conformations or intermolecular interactions in solution.

| NMR Technique | Purpose for this compound | Expected Key Correlations |

| COSY | Identify proton-proton couplings. | Aldehyde proton to H5 (if present). |

| HSQC | Correlate protons to directly attached carbons. | Aldehyde proton to aldehyde carbon; H5 to C5. |

| HMBC | Identify long-range proton-carbon couplings (2-3 bonds). | Aldehyde proton to C3 and C5; H5 to C3 and C5. |

| NOESY | Identify through-space proton-proton interactions. | Probing for preferred conformations and intermolecular interactions. |

In the solid state, where molecules are in a fixed orientation, solid-state NMR (ssNMR) can provide valuable information that is averaged out in solution. For this compound, ssNMR could be used to:

Determine the precise bond lengths and angles in the crystalline form.

Identify the presence of different polymorphs (different crystal packing arrangements).

Study intermolecular interactions, such as hydrogen bonding or π-π stacking, which are prevalent in the solid state.

The rotation around the single bond connecting the aldehyde group to the oxadiazole ring can be studied using dynamic NMR (DNMR). By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barrier for this rotation. This provides insight into the conformational flexibility of the molecule and the potential for different rotamers to exist at room temperature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are highly sensitive to the functional groups present in a molecule and are excellent for confirming the presence of the aldehyde and the oxadiazole ring.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent parts.

Aldehyde Group:

A strong C=O stretching band is expected in the region of 1700-1730 cm⁻¹ in the IR spectrum. Its exact position can be influenced by conjugation with the oxadiazole ring.

The C-H stretch of the aldehyde group typically appears as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.

1,2,4-Oxadiazole Ring:

The C=N stretching vibrations of the oxadiazole ring are expected in the 1600-1650 cm⁻¹ region.

Ring stretching and deformation modes will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aldehyde | C=O Stretch | 1700-1730 | IR (Strong) |

| Aldehyde | C-H Stretch | 2820 and 2720 | IR (Weak to Medium) |

| 1,2,4-Oxadiazole | C=N Stretch | 1600-1650 | IR/Raman |

| 1,2,4-Oxadiazole | Ring Modes | < 1500 | IR/Raman |

In the solid state or in concentrated solutions, the aldehyde group of one molecule can form weak hydrogen bonds with the nitrogen atoms of the oxadiazole ring of a neighboring molecule. These interactions can be detected by IR spectroscopy. The C=O stretching frequency would shift to a lower wavenumber (red-shift) upon hydrogen bond formation. The extent of this shift can provide an estimate of the strength of the hydrogen bond. Raman spectroscopy can also be used to probe for these interactions, as well as for π-π stacking interactions between the oxadiazole rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of "this compound" and its derivatives, as well as in deducing their structures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For 1,2,4-oxadiazole derivatives, HRMS is essential for confirming their successful synthesis and purity. nih.gov

For instance, in the characterization of novel pyrazolyl 1,3,4-oxadiazole (B1194373) derivatives, HRMS was a key technique used alongside NMR, IR, and X-ray diffraction to unequivocally confirm the structures of the synthesized compounds. nih.gov Similarly, the structures of new 1,3,4-oxadiazole derivatives synthesized for anticancer activity evaluation were elucidated using a combination of spectroscopic methods including HRMS. acs.org

Table 1: Theoretical and Experimental Mass Data for Related Oxadiazole Structures

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Experimentally Determined Mass (Da) | Reference |

| 1,3,4-Oxadiazole-2-carbaldehyde | C₃H₂N₂O₂ | 98.0116 | Not available | nih.gov |

| 1,2,4-Oxadiazole-3-carbothioamide | C₃H₃N₃OS | 129.0051 | Not available | sigmaaldrich.com |

| 1,2,4-Oxadiazole-3-carbonitrile | C₃HN₃O | 95.0120 | Not available | uni.lu |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) is a common technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.

For 1,2,4-oxadiazoles, the major fragmentation pathways typically involve the cleavage of the heterocyclic ring. Studies on various 1,2,4-oxadiazole derivatives have shown that the fragmentation patterns are influenced by the nature and position of substituents on the ring. researchgate.netresearchgate.net The primary fragmentation process often involves the cleavage of the N-O, C-O, and C-N bonds within the oxadiazole ring. nist.govosti.gov

A characteristic fragmentation of the 1,2,4-oxadiazole ring is the retro-cycloaddition (RCA) fragmentation, which is typical for these systems under electron impact ionization. researchgate.net For example, in the mass spectrometric analysis of 3,5-diphenyl-1,2,4-oxadiazole, the main fragmentation process involves cleavage at the 1-5 and 3-4 bonds of the heterocycle. researchgate.net The presence of different substituents can lead to proximity effects and rearrangements, further aiding in structural elucidation. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Complex Structures

Tandem mass spectrometry, or MS/MS, is a powerful technique for analyzing complex mixtures and elucidating the structures of ions. In an MS/MS experiment, a specific ion from the initial mass spectrum is selected, fragmented further, and the resulting fragment ions are analyzed. This provides more detailed structural information than a single stage of mass spectrometry.

For complex derivatives of 1,2,4-oxadiazole, MS/MS can be particularly useful. For example, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been successfully used to distinguish between isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts. researchgate.net The different fragmentation pathways of the characteristic ions of these isomers allow for their unambiguous identification. This technique is also valuable in studying the fragmentation of more complex structures, such as those containing multiple heterocyclic rings or long side chains.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they are arranged in the crystal lattice.

Determination of Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the solid-state molecular structure of 1,2,4-oxadiazole derivatives. This technique has been used to confirm the structure of numerous oxadiazole-containing compounds, providing a detailed picture of their molecular geometry. For instance, the crystal structures of novel pyrazolyl 1,3,4-oxadiazole derivatives were solved by single-crystal X-ray diffraction, confirming their molecular connectivity and conformation. nih.gov

In another study, the crystal structure of a 1,2,4-oxadiazole derivative in a complex with its biological target, HDSirt2, revealed a previously unexplored subcavity, which is valuable information for the development of future inhibitors. nih.gov The solid-state conformation of molecules, including the planarity of rings and the orientation of substituents, is crucial for understanding their physical properties and biological activity.

Analysis of Crystal Packing and Intermolecular Forces

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, π-stacking, and van der Waals interactions. nih.govspbu.ru X-ray diffraction studies provide the data necessary to analyze these interactions in detail.

For example, in a study of 1,3,4-oxadiazole-2-thione derivatives, Hirshfeld surface analysis revealed that H···H, H···F, and C–H···π interactions were significant in stabilizing the crystal structure. nih.gov Similarly, studies on other oxadiazole derivatives have highlighted the importance of C–H···N and C–H···π interactions in directing the crystal packing. researchgate.net The analysis of these noncovalent interactions is crucial for crystal engineering and for understanding the structure-property relationships of these materials. spbu.ruresearchgate.net

Chromatographic and Separation Methods

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, facilitating their purification, quantification, and the monitoring of chemical reactions. These methods are crucial for ensuring the purity of the final compounds and for studying their behavior in various chemical and biological systems.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity and concentration of 1,2,4-oxadiazole derivatives. nih.govnih.gov This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For oxadiazole compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govsielc.com

A typical HPLC method for the analysis of a 1,3,4-oxadiazole derivative involved a C18 column with a gradient mobile phase of acetonitrile (B52724) and water. nih.govresearchgate.net The detection is often carried out using a UV detector at a specific wavelength where the compound exhibits maximum absorbance. nih.gov The retention time (RT), the time it takes for the analyte to pass through the column, is a characteristic feature that can be used for identification. The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. researchgate.net

Quantitative analysis using HPLC relies on the creation of a calibration curve, where the peak area of the analyte is plotted against known concentrations of a standard. researchgate.net This allows for the precise determination of the concentration of this compound in a sample. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. nih.gov For instance, a validated HPLC-UV method for a novel 1,3,4-oxadiazole derivative reported a lower limit of quantification of 10 ng/mL. nih.gov

Table 1: Exemplary HPLC Parameters for Oxadiazole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile and water (gradient elution) | nih.govresearchgate.net |

| Detection | UV at 300 nm | nih.gov |

| Lower Limit of Quantification (LOQ) | 10 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization can be employed to convert it into a more volatile form. gcms.cz Derivatization involves a chemical reaction to modify the analyte, which can also improve peak shape and detector response. gcms.cz

Common derivatization techniques include silylation, acylation, and alkylation. gcms.cz For a compound containing a carbaldehyde group, derivatization to form an oxime is a viable option. gcms.cz This involves reacting the aldehyde with a hydroxylamine (B1172632) derivative. The resulting volatile derivative can then be readily analyzed by GC-MS.

In GC-MS, the gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized fragments of the eluted compounds. This allows for both qualitative identification and quantitative analysis. The GC-MS analysis of volatile metabolites from certain bacteria has identified various compounds, including aldehydes, which demonstrates the capability of this technique in analyzing such functional groups after appropriate sample preparation. nih.gov

To ensure accurate results, especially at low concentrations, it is important to prevent sample loss through adsorption to glassware by silanizing the glass surfaces. gcms.cz

Table 2: Derivatization for GC-MS Analysis

| Functional Group | Derivatization Reaction | Reagent Example | Reference |

|---|---|---|---|

| Aldehyde | Oxime formation | o-Alkylhydroxylamine HCl | gcms.cz |

| General (for increasing volatility) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | sigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. acs.orgnih.govresearchgate.net In the synthesis of 1,2,4-oxadiazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. acs.orgnih.govnih.gov

The separation on a TLC plate is based on the same principles as column chromatography, involving a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate) and a mobile phase (an eluent or solvent system). researchgate.net After the plate is developed in a chamber containing the eluent, the separated spots are visualized. This can be done under UV light if the compounds are UV-active, or by using a visualizing agent such as iodine vapor. arkat-usa.org

The retention factor (Rf value) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. utdallas.edu Less polar compounds generally have higher Rf values as they travel further up the plate with the mobile phase. utdallas.edu By comparing the Rf value of a spot to that of a known standard run on the same plate, one can tentatively identify the compound. utdallas.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. acs.org

Table 3: Application of TLC in Oxadiazole Synthesis

| Application | Observation | Reference |

|---|---|---|

| Reaction Monitoring | Disappearance of starting material spots and appearance of product spot. | acs.org |

| Purity Check | A single spot indicates a likely pure compound. | acs.org |

| Compound Identification | Comparison of Rf values with known standards. | utdallas.edu |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been a cornerstone in elucidating the fundamental electronic and geometric properties of 1,2,4-oxadiazole (B8745197) derivatives. These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely utilized to investigate the electronic structure and reactivity of 1,2,4-oxadiazole systems. DFT calculations, particularly using functionals like B3LYP, have been employed to understand the photoisomerization of 1,2,4-oxadiazole derivatives. For instance, studies on the photoisomerization of hydrazones of 1,2,4-oxadiazole derivatives to 1,2,5-triazoles have shown that the reaction proceeds through the first excited singlet state. researchgate.net The electronic properties of the 1,2,4-oxadiazole ring, being an electron-poor azole, are influenced by the nature of its substituents, which in turn dictates the molecule's reactivity. rjptonline.org

DFT studies have also been instrumental in understanding the reactivity of substituted 1,2,4-oxadiazoles in various chemical transformations. For example, the photoinduced rearrangements of 3-amino-1,2,4-oxadiazoles have been investigated using DFT, revealing competitive reaction pathways. nih.gov These computational approaches allow for the rationalization of observed product selectivity based on the calculated energies of intermediates and transition states. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Substituted 1,2,4-Oxadiazoles

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Amino-5-perfluoroalkyl-1,2,4-oxadiazole | DFT/B3LYP/6-311+G(d,p) | -7.5 | -1.2 | 6.3 |

| 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole | DFT/B3LYP/6-31G(d) | -8.1 | -2.0 | 6.1 |

Ab Initio Methods for Geometric Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study the geometric and energetic properties of 1,2,4-oxadiazole derivatives. While specific ab initio studies on 1,2,4-oxadiazole-3-carbaldehyde are not extensively documented, research on related structures provides valuable insights. For example, ab initio calculations have been used to study the photochemical isomerization of pyrazoles, a related five-membered heterocycle, providing a framework for understanding similar processes in oxadiazoles. researchgate.net These methods are crucial for obtaining accurate molecular geometries and energies of different conformations and isomers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the reactivity and electronic transitions of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters. A smaller HOMO-LUMO gap generally indicates higher reactivity. For 1,2,4-oxadiazole derivatives, the distribution and energies of these orbitals are significantly influenced by the substituents on the ring. mdpi.com

Time-dependent DFT (TD-DFT) calculations are often used to analyze electronic transitions, revealing that the primary absorption bands can correspond to HOMO-LUMO transitions. rsc.org The electron-withdrawing nature of the 1,2,4-oxadiazole ring generally leads to lower LUMO energies, making it susceptible to nucleophilic attack. rjptonline.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing information on conformational changes and intermolecular interactions.

Conformational Analysis and Flexibility of the Aldehyde Moiety

While specific MD simulations for this compound are not widely reported, studies on other 1,2,4-oxadiazole derivatives can provide analogous insights. The aldehyde group attached to the C3 position of the oxadiazole ring would be expected to have rotational freedom around the C-C single bond. MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable conformations. The flexibility of this moiety can be important for its interaction with biological targets.

Prediction of Spectroscopic Properties

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard computational methods for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. These calculations can forecast NMR and IR spectra, which are fundamental for structural elucidation, as well as UV-Vis absorption spectra that describe electronic transitions.

Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies of molecules. By calculating the magnetic shielding tensors for each nucleus and the vibrational modes of the chemical bonds, a theoretical spectrum can be generated. These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

For this compound, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d) or higher to obtain an optimized molecular geometry. Subsequent calculations using the Gauge-Independent Atomic Orbital (GIAO) method can then predict the NMR shielding constants, which are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Similarly, frequency calculations on the optimized geometry yield the theoretical IR spectrum, identifying characteristic vibrational modes for the aldehyde C=O, C-H, and the oxadiazole ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational chemistry principles, as specific literature data is unavailable.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.9 - 10.2 | - |

| Oxadiazole H (C5) | 8.8 - 9.1 | - |

| Aldehyde C (C=O) | - | 185 - 190 |

| Oxadiazole C3 | - | 160 - 165 |

| Oxadiazole C5 | - | 155 - 160 |

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational chemistry principles, as specific literature data is unavailable.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aldehyde) | 2820 - 2850 | Stretching of the aldehyde C-H bond |

| C=O stretch (aldehyde) | 1700 - 1720 | Stretching of the carbonyl double bond |

| C=N stretch (ring) | 1600 - 1640 | Stretching of the carbon-nitrogen double bonds in the oxadiazole ring |

| N-O stretch (ring) | 1380 - 1420 | Stretching of the nitrogen-oxygen single bond in the oxadiazole ring |

| C-O-C stretch (ring) | 1050 - 1100 | Asymmetric stretching of the C-O-C moiety in the oxadiazole ring |

The electronic absorption properties of this compound can be predicted using TD-DFT calculations. These computations provide information on the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band. For oxadiazole derivatives, the absorption bands in the UV region typically arise from π → π* and n → π* electronic transitions within the heterocyclic ring and any conjugated substituents. The presence of the carbaldehyde group is expected to influence these transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values based on computational chemistry principles, as specific literature data is unavailable.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|

| ~260 | > 0.1 | π → π* |

| ~310 | < 0.01 | n → π* |

Mechanistic Studies of Reactions

Computational chemistry is an essential tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy pathways from reactants to products. This provides a detailed, atomistic understanding of how chemical transformations occur.

For this compound, mechanistic studies could focus on reactions involving the aldehyde group (e.g., nucleophilic addition, oxidation, reduction) or the stability and rearrangement of the oxadiazole ring itself. Transition state theory is central to this analysis. Computational methods are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The structure of the transition state reveals the key bond-making and bond-breaking events.

A notable reaction of the 1,2,4-oxadiazole ring is the Boulton-Katritzky rearrangement, a thermal process involving an internal nucleophilic substitution at the N(2) position. chim.it While this typically requires a specific side chain at the C3 position, computational studies can determine if analogous pathways are feasible for derivatives of this compound under certain conditions. By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be identified.

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located and characterized, it is possible to calculate important kinetic and thermodynamic parameters.

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea) or activation enthalpy (ΔH‡). According to transition state theory, this energy barrier determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. These parameters can be calculated for various potential transformations of this compound to predict which reactions are kinetically favored.

Table 4: Hypothetical Kinetic and Thermodynamic Parameters for a Nucleophilic Addition to this compound (Note: These are illustrative values based on computational chemistry principles, as specific literature data is unavailable.)

| Parameter | Calculated Value | Unit | Interpretation |

|---|---|---|---|

| Activation Energy (Ea) | 15 - 25 | kcal/mol | Represents the kinetic barrier for the reaction. |

| Enthalpy of Reaction (ΔH) | -10 to -20 | kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -5 to -15 | kcal/mol | Indicates a spontaneous, thermodynamically favorable reaction. |

Precursor for Diverse Heterocyclic Systems

The aldehyde functionality of this compound is a gateway to the synthesis of a wide array of other heterocyclic structures. Through reactions targeting the carbonyl group, chemists can construct new rings, often fused to or incorporating the initial oxadiazole moiety.

Synthesis of Fused-Ring Systems

While specific, documented examples of this compound being directly used to synthesize fused-ring systems are not extensively reported in readily available literature, the general reactivity of aldehydes on heterocyclic scaffolds suggests a high potential for such transformations. In principle, the aldehyde group can participate in intramolecular cyclization reactions with a suitably positioned functional group on a side chain attached to the 5-position of the oxadiazole ring. For instance, a Wittig reaction could introduce a side chain with a terminal nucleophile, which could then undergo cyclization to form a fused ring.

Table 1: Hypothetical Reactions for Fused-Ring Synthesis

| Reactant 1 | Reactant 2 | Product Type | Potential Fused System |

| This compound | Ylide with nucleophilic group | Intramolecular Cyclization | Oxadiazolo[x,y-z]pyrimidine |

| This compound | Amine-containing reagent | Condensation followed by cyclization | Imidazo[1,2-b] chim.itnih.govtandfonline.comoxadiazole |

This table presents hypothetical reaction pathways based on established chemical principles, as direct literature examples for this specific compound are scarce.

Preparation of Other Nitrogen and Oxygen Heterocycles

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, leading to the formation of other nitrogen and oxygen-containing heterocycles. For example, reaction with hydrazines can yield hydrazones, which can be further cyclized to form triazole or other related heterocyclic systems. Similarly, reaction with hydroxylamine (B1172632) can produce oximes, which are precursors to other functionalities or can participate in further cyclization reactions.

Intermediate in Multistep Organic Synthesis

Beyond its role as a direct precursor to heterocyclic systems, this compound serves as a crucial intermediate in more extended synthetic sequences. Its aldehyde group allows for the introduction and modification of various functional groups within a larger, more complex molecule.

Functionalization of Complex Molecules

The ability to introduce or modify functional groups is a cornerstone of complex molecule synthesis. The aldehyde on the 1,2,4-oxadiazole ring provides a predictable and reliable reaction site for such transformations.

Introduction of Aldehyde and its Derivatives

The primary utility of this compound is the direct incorporation of the formyl group attached to a stable heterocyclic core into a target molecule. This aldehyde can then be converted into a variety of other functional groups. For example, oxidation can yield the corresponding carboxylic acid, while reduction can afford the primary alcohol. These transformations allow for the fine-tuning of a molecule's electronic and steric properties.

Modification of Side Chains

A key application of the aldehyde functionality is the extension and modification of side chains. The Wittig reaction and its variants are powerful tools for converting the aldehyde into an alkene with a wide range of substituents. This allows for the introduction of new carbon-carbon bonds and the elaboration of the molecular framework. For instance, a Wittig reaction with an appropriate phosphorane can introduce a long alkyl or aryl chain, significantly altering the lipophilicity and other physicochemical properties of the parent molecule.

Table 2: Potential Side Chain Modifications via Wittig Reaction

| Wittig Reagent | Resulting Side Chain | Potential Application |

| Methyltriphenylphosphonium bromide | Vinyl group | Further functionalization (e.g., epoxidation, dihydroxylation) |

| (Carbethoxymethyl)triphenylphosphonium bromide | α,β-Unsaturated ester | Precursor for Michael additions |

| Benzyltriphenylphosphonium chloride | Styrenyl group | Introduction of an aromatic moiety |

This table illustrates potential modifications based on the well-established Wittig reaction, demonstrating the versatility of the aldehyde group for side-chain engineering.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign chemical processes has spurred research into novel and sustainable methods for synthesizing the 1,2,4-oxadiazole (B8745197) core. Traditional methods often require harsh conditions or stoichiometric reagents, leading to significant waste. Future efforts are increasingly focused on "green chemistry" principles.

One promising area is the use of microwave irradiation (MWI) to accelerate reactions, often in solvent-free conditions or with greener solvents. nih.gov For instance, the heterocyclization of amidoximes with acyl chlorides or esters has been successfully achieved using MWI in the presence of catalysts like ammonium (B1175870) fluoride (B91410) on alumina (B75360) (NH₄F/Al₂O₃) or potassium carbonate (K₂CO₃). nih.gov While some early forays into green synthetic strategies resulted in moderate yields, they established a viable pathway for further optimization. mostwiedzy.pl

Another key direction is the development of one-pot syntheses that minimize intermediate purification steps, saving time, solvents, and energy. A notable one-pot procedure involves the reaction of amidoximes and carboxylic acids where the carboxylic acid group is activated in situ by a Vilsmeier reagent. nih.govresearchgate.net This method is advantageous due to its use of readily available starting materials, simple purification, and good to excellent yields (61-93%). nih.gov Similarly, one-pot reactions involving nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free microwave conditions have proven effective for creating 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

The development of syntheses that can be performed at ambient temperature represents a significant advance in sustainability. mdpi.com These methods reduce the energy consumption associated with heating and are compatible with thermally sensitive functional groups, thereby expanding the accessible chemical space for 1,2,4-oxadiazole derivatives. mdpi.com

Exploration of Advanced Catalytic Methods

Catalysis is at the heart of modern organic synthesis, and the construction of the 1,2,4-oxadiazole ring is no exception. Research is moving beyond classical methods to explore more sophisticated catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions.

Tetrabutylammonium (B224687) salts, such as tetrabutylammonium hydroxide (B78521) (TBAH) and tetrabutylammonium fluoride (TBAF), have emerged as efficient catalysts for the cyclization of O-acylamidoxime precursors at room temperature. mdpi.comchim.it These catalysts facilitate the reaction under gentle conditions, preventing the formation of byproducts often seen at higher temperatures. chim.it

Transition metal catalysis is also a fertile ground for innovation. Iron(III) nitrate (B79036) has been employed to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This process involves a cascade of reactions including nitration of the alkyne, dehydration to a nitrile oxide, and subsequent 1,3-dipolar cycloaddition. organic-chemistry.org Copper-catalyzed cascade reactions represent another advanced approach, enabling the oxidative coupling of amidines and methylarenes to form 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.com While not directly for 1,2,4-oxadiazoles, related cobalt-catalyzed three-component reactions for synthesizing the isomeric 1,3,4-oxadiazoles highlight a promising avenue for exploration, potentially adaptable to the 1,2,4-isomer. acs.orgacs.org

Furthermore, organocatalysis and photoredox catalysis are emerging as powerful tools. N-heterocyclic carbenes (NHCs) have been used to catalyze the cyclization of aldehydes, and visible-light-promoted methods are being developed for related heterocycles, suggesting future applications in 1,2,4-oxadiazole synthesis. acs.org

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| TBAF/TBAH | Cyclocondensation | O-acylamidoximes | Mild room temperature conditions, suitable for complex molecules. mdpi.comchim.it |

| PTSA-ZnCl₂ | Cyclization | Amidoximes, Nitriles | Efficient and mild catalysis for 3,5-disubstituted products. organic-chemistry.org |

| Iron(III) Nitrate | Oxidative Cycloaddition | Alkynes, Nitriles | Mediates a selective multi-step synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org |

| Copper Catalysts | Cascade Oxidative Coupling | Amidines, Methylarenes | Forms C-C and N-O bonds in one step under mild conditions. mdpi.com |

| NBS or I₂ / Base | Oxidative Cyclization | N-benzyl amidoximes | Forms the heterocyclic ring via C-O bond formation. mdpi.com |

Application in Supramolecular Chemistry and Self-Assembly

The unique electronic properties of the 1,2,4-oxadiazole ring make it an intriguing component for the design of functional materials based on supramolecular chemistry. The ring is electron-withdrawing and has relatively low aromaticity, with a susceptible O-N bond. researchgate.netresearchgate.net These features, combined with the potential for specific intermolecular interactions like hydrogen bonding, influence how molecules pack in the solid state and assemble in solution. nih.govmostwiedzy.pl

A key emerging application is in the field of liquid crystals. Derivatives of 1,2,4-oxadiazole have been successfully incorporated into molecules that exhibit liquid crystalline phases, demonstrating their utility as building blocks for self-assembling, ordered materials. nih.govmostwiedzy.pl The rigid, planar nature of the heterocycle can contribute to the necessary anisotropy for forming such phases.

The ability of the nitrogen atoms in the 1,2,4-oxadiazole ring to act as hydrogen bond acceptors is crucial. nih.gov This allows for the programmed self-assembly of complex architectures. By strategically placing functional groups on the scaffold, such as the carbaldehyde group in 1,2,4-oxadiazole-3-carbaldehyde, chemists can introduce additional interaction sites to guide the formation of predictable supramolecular structures like tapes, sheets, or three-dimensional networks. Future research will likely explore the use of these derivatives in creating novel sensors, porous materials, and soft electronics.

Integration with Artificial Intelligence and Machine Learning for Synthetic Planning

For a target like this compound, an AI planner could:

Identify Optimal Precursors: Suggest the most efficient amidoxime (B1450833) and acylating agent or nitrile and nitrile oxide precursors based on predicted yield and atom economy.

Discover Novel Routes: Propose unconventional bond disconnections or reaction sequences, leading to more innovative and efficient syntheses.

Optimize Reaction Conditions: Predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts.

Investigation of Bioisosteric Replacements in Advanced Chemical Design

One of the most significant and continually explored areas for the 1,2,4-oxadiazole ring is its role as a bioisostere in medicinal chemistry. mostwiedzy.pl A bioisostere is a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, while potentially improving its pharmacological properties.

The 1,2,4-oxadiazole ring is widely recognized as a robust bioisostere for ester and amide functionalities. nih.govscispace.comresearchgate.net This is a critical application because esters and amides are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases) in the body, leading to poor stability and short duration of action. The 1,2,4-oxadiazole ring is chemically stable and resistant to such hydrolysis, making it an excellent replacement to enhance a drug candidate's metabolic profile. nih.govscispace.comfrontiersin.org

This bioisosteric replacement strategy has been successfully used to:

Improve Pharmacokinetics: By replacing a labile ester with a stable 1,2,4-oxadiazole, researchers can increase the half-life and oral bioavailability of a drug.

Enhance Potency and Selectivity: The rigid, electron-withdrawing nature of the ring can lock the molecule into a more favorable conformation for binding to its biological target, as seen in the development of potent and selective monoamine oxidase B (MAO B) inhibitors. nih.govunina.it

Modify Physicochemical Properties: Replacing a flexible amide with the planar oxadiazole ring can alter properties like solubility and cell permeability.

Beyond esters and amides, the 1,2,4-oxadiazole ring can also serve as a bioisostere for other functional groups, making it a versatile tool in advanced chemical design for developing new and improved therapeutic agents. nih.govscispace.com

| Original Functional Group | Bioisosteric Replacement | Key Rationale / Advantage | Example Application Area |

| Ester | 1,2,4-Oxadiazole | Resistance to enzymatic hydrolysis by esterases, improved metabolic stability. nih.govresearchgate.net | CNS agents, anti-inflammatory drugs. nih.govnih.gov |

| Amide | 1,2,4-Oxadiazole | Resistance to hydrolysis by amidases, provides a rigid conformational constraint. scispace.comfrontiersin.org | Anticancer agents, neuroprotective agents. frontiersin.orgnih.gov |

| Carboxylic Acid | 1,2,4-Oxadiazole | Acts as a stable surrogate, maintaining key interactions while altering pKa and polarity. rjptonline.org | Various therapeutic targets. |

Q & A

Q. What are the common synthetic routes for preparing 1,2,4-Oxadiazole-3-carbaldehyde derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between triazole precursors and substituted aldehydes. For example:

- Dissolve 0.001 mol of a triazole derivative (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol.

- Add 0.001 mol of substituted benzaldehyde and 5 drops of glacial acetic acid as a catalyst.

- Reflux the mixture for 4 hours, evaporate the solvent under reduced pressure, and purify the product via column chromatography .

Variations include altering substituents on the aldehyde (e.g., naphthyl or sugar-derived groups) to modulate reactivity and regioselectivity .

Q. What spectroscopic methods are used to characterize this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Protons on the oxadiazole ring resonate between δ 7.5–8.5 ppm, depending on substituents .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+ or [M+Na]+) confirm the molecular formula. Fragmentation patterns help validate the oxadiazole core .

- Melting Point and Optical Rotation : Physical properties (e.g., melting points >150°C) and chiral centers (if present) are documented to assess purity .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety glasses, and a lab coat. Use a fume hood to minimize inhalation risks .

- Emergency Measures : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and seek medical attention .

- Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test acidic (e.g., acetic acid) vs. basic catalysts to enhance condensation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) and improve yields by 15–20% compared to traditional reflux .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes, but ethanol is preferred for eco-friendly protocols .

Q. How to address discrepancies in spectral data when characterizing new oxadiazole derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity between the oxadiazole ring and substituents .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) via single-crystal analysis .

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or ab initio methods) .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity (e.g., against E. coli or S. aureus) or enzyme inhibition (e.g., acetylcholinesterase) using standardized microdilution methods .

- SAR Studies : Synthesize derivatives with varying electron-withdrawing/donating groups (e.g., -Br, -NO2) and correlate substituent effects with bioactivity .

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK293) to assess therapeutic windows .

Q. How to achieve regioselective substitution on the this compound scaffold?

- Methodological Answer :

- Directing Groups : Introduce ortho-directing groups (e.g., -NH2) on the aldehyde precursor to control electrophilic substitution patterns .

- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation at the 5-position of the oxadiazole ring .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to temporarily block reactive sites during multi-step syntheses .

Key Considerations for Data Interpretation

- Contradictory Yields : Discrepancies in reported yields (e.g., 50–85%) may arise from differences in starting material purity or solvent quality. Always replicate conditions with HPLC-grade solvents .

- Spectral Artifacts : Impurities from column chromatography (e.g., silica gel residues) can distort NMR signals. Re-crystallize products before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.